molecular formula C19H15BrN4O2 B2528742 1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326904-79-3

1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2528742
CAS No.: 1326904-79-3
M. Wt: 411.259
InChI Key: NMYCMRBVRFAKQQ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H15BrN4O2 and its molecular weight is 411.259. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound , due to its structural complexity, is likely involved in the synthesis and characterization of novel heterocyclic compounds. Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and characterized for various applications, including their potential cytotoxic activities against cancer cells. For instance, the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases has been explored, with the compounds being characterized by analytical and spectroscopic data (IR, MS, 1H NMR, and 13C NMR) and investigated for their cytotoxicity against human cancer cell lines (Hassan, Hafez, Osman, & Ali, 2015).

Antimicrobial Applications

Further, some compounds with similar structures have been studied for their antimicrobial properties. For example, novel heterocyclic compounds based on pyrimidine derivatives have been synthesized and evaluated for their antimicrobial effectiveness when incorporated into surface coatings such as polyurethane varnish and printing ink paste, showing significant antimicrobial effects (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Biological Activity and Drug Development

The structural motifs present in the compound are common in molecules investigated for biological activities, including anticancer and anti-inflammatory properties. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and screened for in vitro antitumor activity, revealing potential as therapeutic agents against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017). Another study focused on pyrazolo[4,3-d]pyrimidine derivatives, identifying them as a new class of nonsteroidal anti-inflammatory drugs with reduced ulcerogenic activity, indicating the potential for safer therapeutic applications (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).

Future Directions

Future research could focus on studying the biological activities of this compound, given the interest in pyrazolo[3,4-d]pyrimidin-4-ones as potential therapeutic agents . Additionally, further studies could explore the synthesis of this compound and its derivatives, as well as their physical and chemical properties.

Properties

IUPAC Name

1-(4-bromophenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O2/c1-26-16-4-2-3-13(9-16)11-23-12-21-18-17(19(23)25)10-22-24(18)15-7-5-14(20)6-8-15/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYCMRBVRFAKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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